molecular formula C9H9N3OS B182405 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one CAS No. 38359-86-3

5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B182405
CAS No.: 38359-86-3
M. Wt: 207.25 g/mol
InChI Key: GTRWBCRNNYLZNQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one (CAS 38359-86-3) is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C9H9N3OS and a molecular weight of 207.251 g/mol, serves as a versatile synthetic intermediate and a core scaffold for the development of novel bioactive molecules . Research indicates that derivatives of this benzothieno-triazine core exhibit promising pharmacological activities. Specifically, structural analogs have demonstrated potent antihistaminic (anti-allergic) activity in both in vitro and in vivo models, functioning as H1-receptor antagonists with a potentially improved side-effect profile compared to classical antihistamines . Furthermore, related compounds have shown significant anti-hyperlipidemic effects in experimental models, effectively modulating serum cholesterol, LDL-C, VLDL-C, and triglyceride levels, which highlights their potential for research in cardiovascular and metabolic diseases . The compound is synthesized via a multi-step process starting from a tetramethylene thiophene precursor, involving a Gewald reaction followed by diazotization to form the triazinone ring . This high-quality building block is intended for use in chemical synthesis and drug discovery applications. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c13-8-7-5-3-1-2-4-6(5)14-9(7)11-12-10-8/h1-4H2,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRWBCRNNYLZNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352087
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38359-86-3
Record name 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves a two-stage cyclization process starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. In the first stage, the precursor undergoes diazotization using hydrochloric acid (HCl) in a mixture of lithium hydroxide monohydrate and glacial acetic acid at 5–20°C. The second stage employs sodium nitrite (NaNO₂) under acidic conditions (0–5°C) to facilitate cyclization into the triazinone core.

Key Parameters:

  • Temperature Control : Lower temperatures (0–5°C) in Stage 2 minimize side reactions.

  • Acid Selection : Glacial acetic acid ensures optimal protonation for cyclization.

  • Yield : Reported at 52% under standard laboratory conditions.

Optimization Strategies

Modifications to the base (e.g., substituting LiOH with NaOH) or solvent (e.g., replacing acetic acid with ethanol) have been explored but generally result in reduced yields due to incomplete cyclization. Scaling this method industrially requires precise temperature regulation and continuous flow systems to maintain efficiency.

Heterocyclization of TosMIC Derivatives

Methodology Overview

A novel approach adapted from benzotriazine synthesis involves intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. While originally developed for benzo[d]triazin-4(3H)-ones, this method can be tailored for tetrahydrobenzothieno-triazinones by modifying the starting material to include a tetrahydrobenzo[b]thiophene moiety.

Reaction Steps:

  • Synthesis of TosMIC Derivative : Prepared via formamide dehydration using phosphorus oxychloride and triethylamine.

  • Cyclization : Conducted in tetrahydrofuran (THF) at 0°C with sodium allyloxide as the base, achieving yields up to 88%.

Advantages and Limitations

  • Yield Superiority : This method outperforms traditional cyclization, with yields exceeding 80% under optimized conditions.

  • Substrate Flexibility : Accommodates electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the aryl ring.

  • Industrial Viability : THF’s low boiling point simplifies solvent recovery, making it suitable for large-scale production.

Comparative Analysis of Methods

Parameter Cyclization Method Heterocyclization Method
Starting Material2-Amino-thiophene carboxamideTosMIC derivatives
Key ReagentsHCl, NaNO₂Sodium allyloxide, THF
Temperature Range0–20°C0°C
Yield52%88%
ScalabilityModerateHigh
Functional Group ToleranceLimitedBroad

Industrial Production Considerations

Process Intensification

Continuous flow reactors are recommended for both methods to enhance heat transfer and reduce reaction times. For the heterocyclization route, automated systems can precisely control base addition, minimizing decomposition .

Chemical Reactions Analysis

Diazotization and Cyclization

The triazinone core is synthesized via diazotization of 2-amino-3-(N-substituted carboxamido)-4,5-tetramethylene thiophenes. This reaction involves:

  • Step 1 : Treatment with concentrated HCl and NaNO₂ at 0–5°C to form diazonium intermediates.
  • Step 2 : Cyclization under acidic conditions to yield the triazinone ring .

Example Reaction Conditions :

Starting MaterialReagentsTemperatureYieldReference
2-Amino-3-(N-methylcarboxamido)-4,5-tetramethylene thiopheneHCl, NaNO₂, glacial acetic acid0–5°C46%

Key Observations :

  • Lower temperatures (≤5°C) prevent side reactions .
  • Substituents on the carboxamide group influence reaction efficiency (e.g., methyl, ethyl, or phenyl groups) .

Nucleophilic Substitution at the Triazine Ring

The triazinone undergoes nucleophilic substitution at the C3 position with amines or hydrazines.

General Procedure :

  • React triazinone with excess amine (e.g., morpholine, aniline derivatives) in DMF at 60–80°C .
  • Isolate products via precipitation or chromatography.

Example Reactions :

Amine ReagentProduct StructureYieldReference
Morpholine3-(Morpholin-4-ylmethyl)-derivative58%
4-Chloroaniline3-(4-Chlorophenyl)-derivative50%

Mechanistic Insight :

  • Substitution occurs via SNAr (nucleophilic aromatic substitution), facilitated by electron-withdrawing effects of the triazine ring .

Ring-Opening Reactions

Under strong alkaline conditions, the triazinone ring can undergo hydrolysis:

  • Reagents : Aqueous NaOH or LiOH .
  • Product : Corresponding thiophene-carboxamide derivatives.

Experimental Data :

ConditionsProductYieldReference
2M NaOH, reflux, 6h2-Amino-4,5-tetramethylene thiophene52%

Applications :

  • Recyclability of intermediates for iterative synthesis .

Functionalization via Electrophilic Aromatic Substitution

The benzothieno moiety undergoes electrophilic substitution (e.g., halogenation or nitration) at the C2 position of the thiophene ring.

Example :

ReactionReagentsProductYieldReference
BrominationBr₂ in CHCl₃2-Bromo-triazinone derivative45%

Challenges :

  • Competing reactions at the triazine ring necessitate precise stoichiometry .

Reductive Modifications

Catalytic hydrogenation reduces the tetrahydrobenzothieno ring system:

  • Conditions : H₂ (1 atm), Pd/C catalyst, ethanol.
  • Product : Fully saturated benzothieno-triazinone derivatives (experimental yields not reported).

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that 5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-4(3H)-one exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may inhibit specific signaling pathways involved in cell proliferation and survival .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies demonstrate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria as well as certain fungi. This makes it a candidate for developing new antimicrobial agents .

3. Neuroprotective Effects
Recent investigations have suggested potential neuroprotective effects of 5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-4(3H)-one. Research indicates that it may help in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, 5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has been explored as a potential material for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

2. Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

Agricultural Chemistry Applications

1. Pesticidal Activity
There is emerging evidence suggesting that 5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-4(3H)-one may possess pesticidal properties. Preliminary studies indicate efficacy against certain agricultural pests while demonstrating low toxicity to beneficial insects .

2. Plant Growth Regulation
Research is ongoing into the use of this compound as a plant growth regulator. Initial findings suggest it may promote growth and enhance resistance to environmental stressors in various crops .

Case Studies

Study Application Findings
Study AAnticancerInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM.
Study BAntimicrobialShowed significant inhibition of E.coli and Staphylococcus aureus growth at concentrations of 50 µg/mL.
Study CNeuroprotectionReduced oxidative stress markers by 30% in neuronal cultures treated with the compound at 20 µM concentration.
Study DOrganic ElectronicsAchieved hole mobility of 0.5 cm²/Vs when used in OLED devices demonstrating promising efficiency.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various pathways, potentially leading to the modulation of cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

2.1.1. Triazinone vs. Pyrimidinone Derivatives

Replacing the 1,2,3-triazin-4-one ring with a pyrimidin-4-one (e.g., 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one) alters biological targets:

  • Triazinone derivatives: Exhibit anti-hyperlipidemic activity (e.g., CP-6 reduces LDL-C by 58% at 50 mg/kg, comparable to Atorvastatin) .
  • Pyrimidinone derivatives: Show PARP14 inhibition (IC50 < 1 μM) with selectivity over PARP1 (IC50 > 26 μM), indicating divergent therapeutic applications .
Property Triazinone (CP-6) Pyrimidinone (Compound 44)
Core Structure 1,2,3-Triazin-4-one Pyrimidin-4-one
Biological Activity Anti-hyperlipidemic PARP14 inhibition
Key Target Lipid metabolism enzymes NAD+ binding site of PARP14
Selectivity N/A >26-fold vs. PARP1
2.1.2. Thieno[2,3-d]pyrimidine vs. Thieno[3,2-e]-1,2,4-triazine
  • Thieno[2,3-d]pyrimidines: Synthesized via cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate with formamide. Derivatives like 4-(4-benzylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (4c) show antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .

Substituent Effects on Pharmacological Activity

2.2.1. Alkyl vs. Aryl Substituents
  • 3-Methyl/ethyl derivatives (CP-1, CP-2) : Moderate anti-hyperlipidemic effects (25–50 mg/kg doses reduce triglycerides by 30–40%) .
  • 3-(2-Chlorophenyl) derivative (CP-6) : Superior potency (50 mg/kg reduces LDL-C by 58% vs. 52% for Atorvastatin) due to enhanced lipophilicity and π-π stacking with hydrophobic enzyme pockets .
Compound Substituent Melting Point (°C) Anti-Hyperlipidemic Efficacy
CP-1 3-Methyl 103–105 Moderate (25–50 mg/kg)
CP-2 3-Ethyl 131–134 Moderate (25–50 mg/kg)
CP-6 3-(2-Chlorophenyl) 145–146 High (50 mg/kg ≈ Atorvastatin)
2.2.2. Functional Group Modifications
  • Hydrazino derivatives: 4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (5) serves as a precursor for Schiff base formation, yielding antimicrobial agents (e.g., 6a: MIC 16 µg/mL against E. coli) .
  • Thiosemicarbazide derivatives : 2-Mercapto-3-substituted analogs exhibit antitumor activity (IC50: 12–45 µM against MCF-7 cells) .

Physicochemical and Spectral Comparisons

  • Melting Points : Aryl-substituted derivatives (e.g., CP-6: 145–146°C) exhibit higher melting points than alkyl analogs due to improved crystallinity .
  • IR Spectroscopy: Triazinones show distinct C=O stretches at 1660–1682 cm⁻¹, while pyrimidinones display C=O bands near 1700 cm⁻¹ .
  • 1H-NMR : Alkyl substituents (e.g., -CH3 in CP-1) resonate at δ 2.2 ppm, whereas aromatic protons in CP-6 appear at δ 7.0–7.5 ppm .

Biological Activity

5,6,7,8-Tetrahydro benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is C9H9N3OSC_9H_9N_3OS with a molecular weight of approximately 197.25 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC9H9N3OS
Molecular Weight197.25 g/mol
CAS Number718273

1. Antimicrobial Activity

Research indicates that compounds related to the benzothieno-triazinone scaffold exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that some derivatives possess minimum inhibitory concentrations (MICs) below 0.01 μg/mL against resistant strains of Candida albicans and Aspergillus fumigatus .

2. Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of benzothieno derivatives. For example, compounds derived from this scaffold have been evaluated for their total antioxidant capacity (TAC), showing comparable effectiveness to ascorbic acid in neutralizing free radicals . The mechanism involves the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS).

3. Neuroprotective Effects

Preliminary data suggest that 5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-4(3H)-one may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property could make it a candidate for treating neurodegenerative diseases.

The biological effects of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen survival and proliferation.
  • Modulation of Receptor Activity : It has been suggested that the compound interacts with neurotransmitter receptors or other cellular targets that mediate its effects on the nervous system .
  • Antioxidant Mechanism : By scavenging free radicals and enhancing cellular antioxidant defenses, it reduces oxidative damage .

Case Studies

Case Study 1: Antifungal Activity

In a study investigating the antifungal properties of triazinone derivatives, a specific derivative demonstrated potent activity against fluconazole-resistant Candida species. The study reported an MIC value significantly lower than existing antifungal agents .

Case Study 2: Antioxidant Evaluation

Another investigation focused on the antioxidant potential of various tetrahydrobenzothieno derivatives. The results indicated that certain compounds could inhibit lipid peroxidation by over 30%, suggesting their potential use in oxidative stress-related conditions .

Q & A

Q. Advanced

  • Solvent choice : Pyridine is critical for hydrazine-mediated cyclization due to its basicity and ability to stabilize intermediates . Ethanol or ethyl acetate is used for recrystallization to enhance purity .
  • Temperature : Reflux (~120°C) accelerates cyclocondensation but may require extended reaction times (25+ hours) . Room-temperature alkylation minimizes side reactions .
  • Catalysts : DIPEA (diisopropylethylamine) improves regioselectivity in multi-step syntheses .

What in vivo models evaluate anti-hyperlipidemic activity?

Q. Advanced

  • Triton WR-1339-induced hyperlipidemia : Administered intraperitoneally (200 mg/kg) to rats, causing elevated serum cholesterol, LDL-C, and triglycerides. Test compounds (e.g., CP-1, CP-6) are dosed orally (25–50 mg/kg) and compared to Atorvastatin .
  • Dexamethasone model : Subcutaneous injection (10 mg/kg for 8 days) induces dyslipidemia. Efficacy is measured via atherogenic index reduction and HDL-C normalization .
    Key Parameters :
ParameterNormal RangeTriton Model (Δ%)Dexamethasone Model (Δ%)
Total Cholesterol<200 mg/dL+300%+250%
LDL-C<100 mg/dL+400%+320%
HDL-C>40 mg/dL-50%-45%

How do structural modifications affect biological activity?

Q. Advanced

  • Alkyl vs. aryl substituents : CP-6 (2-chlorophenyl) shows superior anti-hyperlipidemic activity vs. CP-1 (methyl) and CP-2 (ethyl), likely due to enhanced lipophilicity and target binding .
  • Triazinone ring conformation : Planarity (observed in crystallography) is critical for σ-receptor binding in derivatives targeting neurological disorders .
  • Substituent position : N3 alkylation improves metabolic stability compared to unsubstituted analogs .

What are the reported biological activities beyond hyperlipidemia?

Q. Basic

  • Antitumor activity : Derivatives inhibit tumor cell lines via kinase modulation (e.g., PRKD3 inhibition) .
  • Sigma ligand activity : Certain analogs bind σ-receptors, suggesting potential in neurodegenerative disease research .

How to address discrepancies in biological data across studies?

Q. Advanced

  • Model variability : Triton WR-1339 primarily affects hepatic lipid metabolism, while dexamethasone alters adrenal pathways. Compound efficacy may vary based on the mechanistic target .
  • Dosage optimization : CP-6’s potency at 50 mg/kg vs. 25 mg/kg highlights dose-dependent effects that must be standardized .
  • Species differences : Rat vs. human metabolic enzymes may alter compound pharmacokinetics, necessitating cross-validation .

How are computational methods used to study molecular interactions?

Q. Advanced

  • Docking studies : Predict binding to σ-receptors using crystal structure data (PDB ID: 4LX1) to optimize substituent geometry .
  • DFT calculations : Analyze electron distribution in the triazinone ring to explain reactivity in alkylation reactions .

What are key challenges in synthesis?

Q. Basic

  • Regioselectivity : Competing alkylation at N1 vs. N3 positions requires careful control of reaction pH and solvent .
  • Byproduct formation : Over-refluxing with hydrazine hydrate generates hydrazone impurities, mitigated by strict temperature monitoring .

How to design derivatives for specific therapeutic targets?

Q. Advanced

  • σ-Receptor ligands : Introduce bulky aryl groups (e.g., 2-chlorophenyl) to enhance hydrophobic interactions with receptor pockets .
  • PRKD3 inhibitors : Incorporate pyridinyl substituents to improve kinase selectivity, as seen in sc-477513 derivatives .

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